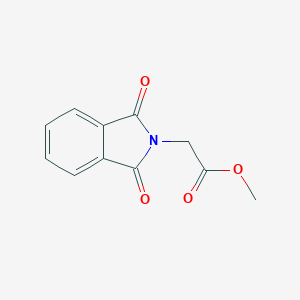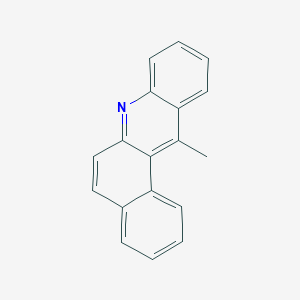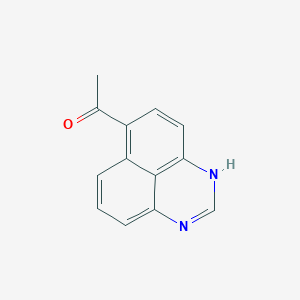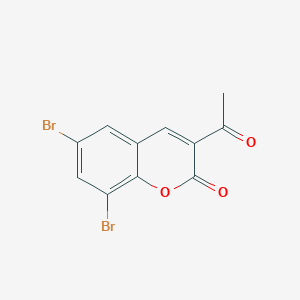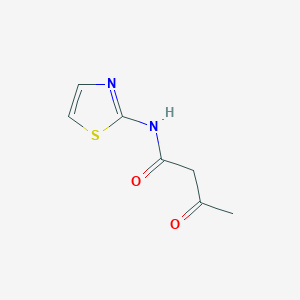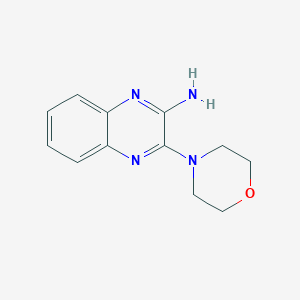
3-Morpholin-4-ylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Morpholin-4-ylquinoxalin-2-amine is a chemical compound with the molecular formula C12H14N4O . It is a quinoxaline derivative, which is a class of compounds that have been extensively researched due to their wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 3-Morpholin-4-ylquinoxalin-2-amine, has been a subject of extensive research. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylquinoxalin-2-amine can be analyzed using various techniques. Tools like MolView can be used to convert the structural formula into a 3D model . The molecular weight of this compound is 230.27 .Chemical Reactions Analysis
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-ylquinoxalin-2-amine can be found in databases like ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Future Directions
The future directions in the research of quinoxaline derivatives like 3-Morpholin-4-ylquinoxalin-2-amine could involve the development of newer synthetic strategies and novel methodologies for decorating the quinoxaline scaffold with proper functional groups . This could lead to the creation of new bioactive molecules with potential applications in various fields .
properties
CAS RN |
480439-23-4 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-morpholin-4-ylquinoxalin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H2,13,14) |
InChI Key |
RSPQDUOGTUCXLB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



